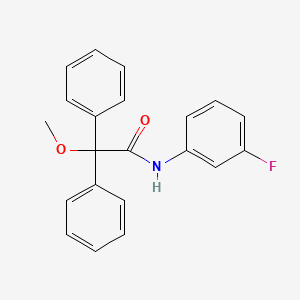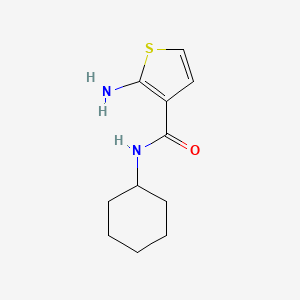![molecular formula C18H21BrN2O B4785188 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B4785188.png)
1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a propan-2-ylphenyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea typically involves the reaction of 2-bromophenyl isocyanate with 1-[4-(propan-2-yl)phenyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the urea moiety can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides, hydroxides, or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-12(2)14-8-10-15(11-9-14)13(3)20-18(22)21-17-7-5-4-6-16(17)19/h4-13H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVOPPIAVAVIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-METHOXY-4-METHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B4785109.png)
![2-benzylidene-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4785114.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4785132.png)
![(4-Methoxy-3-methylphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B4785134.png)
![methyl 2-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4785136.png)
![ethyl 4-{[cyano(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetyl]amino}benzoate](/img/structure/B4785148.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4785166.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-thiomorpholinecarbothioamide](/img/structure/B4785172.png)

![N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B4785193.png)
![1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4785197.png)
![2-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B4785204.png)

![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4785220.png)
